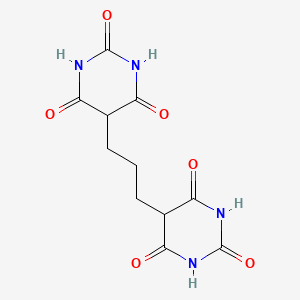
3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide
Overview
Description
3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CPTH or CPTH2 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide involves the inhibition of specific enzymes. Studies have shown that CPTH2 can inhibit the activity of histone acetyltransferases (HATs) and p300/CBP-associated factor (PCAF). These enzymes are essential for the proliferation of cancer cells, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide have been studied extensively. Studies have shown that CPTH2 can induce apoptosis (programmed cell death) in cancer cells. This compound can also inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide in lab experiments is its specificity towards HATs and PCAF. This compound can selectively inhibit these enzymes without affecting other cellular processes. However, one of the limitations of using CPTH2 is its low solubility in water, which can affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide. One of the significant areas of research is the development of more potent analogs of CPTH2 that can selectively inhibit HATs and PCAF. Another area of research is the investigation of the potential use of CPTH2 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of CPTH2 in vivo can provide valuable insights into its potential therapeutic applications.
In conclusion, 3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has significant potential in scientific research, particularly in cancer research. Its specificity towards specific enzymes and its ability to induce apoptosis in cancer cells make it a promising candidate for the development of novel cancer therapeutics. Further research is needed to fully understand the potential applications of this compound.
Scientific Research Applications
3-chloro-N'-(3-phenyl-2-propen-1-ylidene)-1-benzothiophene-2-carbohydrazide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in cancer research. Studies have shown that CPTH2 can inhibit the growth of cancer cells by targeting specific enzymes that are essential for cancer cell proliferation.
properties
IUPAC Name |
3-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-16-14-10-4-5-11-15(14)23-17(16)18(22)21-20-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,21,22)/b9-6+,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIQLTQEELNRHI-XCHVBMRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N'-(3-phenyl-2-propenylidene)-1-benzothiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)


![2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)

![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)


![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)
![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)